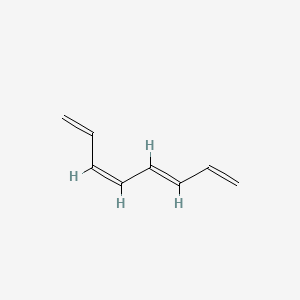

1,3,5,7-Octatetraene

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H10 |

|---|---|

Molecular Weight |

106.16 g/mol |

IUPAC Name |

(3Z,5E)-octa-1,3,5,7-tetraene |

InChI |

InChI=1S/C8H10/c1-3-5-7-8-6-4-2/h3-8H,1-2H2/b7-5-,8-6+ |

InChI Key |

VXQUABLSXKFKLO-CGXWXWIYSA-N |

Isomeric SMILES |

C=C/C=C/C=C\C=C |

Canonical SMILES |

C=CC=CC=CC=C |

Synonyms |

1,3,5,7-octatetraene |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of all-trans-1,3,5,7-Octatetraene

Audience: Researchers, scientists, and drug development professionals.

Introduction

All-trans-1,3,5,7-octatetraene is a linear conjugated polyene with the chemical formula C₈H₁₀.[1][2] As a member of the polyene family, its structure consists of an eight-carbon chain with four alternating double bonds in the trans configuration. This extended π-electron system is a subject of significant interest in physical chemistry for studying electronic transitions and molecular orbital theory.[1] The octatetraene structural motif is also found in various natural products and biologically active molecules, such as certain fatty acids and derivatives like 1,8-diphenyl-1,3,5,7-octatetraene, making it a relevant model compound for researchers in materials science and drug development.[1] This guide provides a detailed overview of its synthesis via the Wittig reaction and a comprehensive summary of its characterization using modern spectroscopic techniques.

Synthesis of all-trans-1,3,5,7-Octatetraene

The stereocontrolled synthesis of conjugated polyenes like all-trans-1,3,5,7-octatetraene can be challenging due to the potential for (E/Z) isomerization. While several methods exist, including the Ramberg-Bäcklund reaction and palladium-catalyzed couplings, the Wittig reaction remains a cornerstone for forming carbon-carbon double bonds with reliable stereochemical control.

Wittig Reaction Pathway

The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene.[3][4] For the synthesis of all-trans-1,3,5,7-octatetraene, a common strategy involves the reaction of (2E,4E)-hexa-2,4-dienal with a suitable phosphorus ylide. The general workflow for this synthesis is depicted below.

Caption: General workflow for the synthesis of octatetraene via the Wittig reaction.

Experimental Protocol: Wittig Synthesis

This protocol is a representative example for the synthesis of a polyene via the Wittig reaction.[3][4][5] Reagent quantities and reaction conditions may require optimization.

-

Phosphonium Salt Preparation:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine in anhydrous toluene.

-

Add an equimolar amount of an appropriate alkyl halide (e.g., (2E)-4-bromobut-2-ene) dropwise at room temperature.

-

Stir the mixture at room temperature or with gentle heating until a white precipitate, the phosphonium salt, is formed.

-

Collect the salt by filtration, wash with cold diethyl ether, and dry under vacuum.

-

-

Ylide Formation and Wittig Reaction:

-

Suspend the dried phosphonium salt in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere and cool the mixture to -78 °C using a dry ice/acetone bath.

-

Add a strong base, such as n-butyllithium (n-BuLi), dropwise via syringe. The formation of the ylide is often indicated by a distinct color change (e.g., to deep red or orange).

-

After stirring for 1-2 hours at low temperature, add a solution of (2E,4E)-hexa-2,4-dienal in anhydrous THF dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Workup and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the solvent using a rotary evaporator. The crude product will contain the desired all-trans-1,3,5,7-octatetraene and triphenylphosphine oxide as a major byproduct.[3]

-

Purify the crude product using flash column chromatography on silica gel with a non-polar eluent (e.g., hexanes) to separate the non-polar octatetraene from the more polar triphenylphosphine oxide. Further purification can be achieved by recrystallization from a suitable solvent like methanol.

-

Characterization

A combination of spectroscopic methods is essential for the unambiguous identification and characterization of all-trans-1,3,5,7-octatetraene, confirming its structure and isomeric purity.

Physical and Chemical Properties

The fundamental properties of all-trans-1,3,5,7-octatetraene are summarized below.

| Property | Value |

| Molecular Formula | C₈H₁₀[2] |

| Molar Mass | 106.168 g·mol⁻¹[1] |

| Appearance | Colorless liquid or solid[1] |

| IUPAC Name | (3E,5E)-octa-1,3,5,7-tetraene[2] |

| CAS Number | 3725-31-3[1][2] |

UV-Visible Spectroscopy

UV-Vis spectroscopy is a powerful tool for analyzing conjugated systems. The extent of conjugation directly influences the wavelength of maximum absorbance (λₘₐₓ). For linear polyenes, each additional conjugated double bond results in a bathochromic (red) shift of approximately 30 nm.[6] All-trans-1,3,5,7-octatetraene, with its four conjugated double bonds, absorbs strongly in the UV region.

| Parameter | Value | Notes |

| λₘₐₓ (in solution) | ~290 - 302 nm | The exact λₘₐₓ can vary slightly with the solvent. The spectrum typically shows vibronic fine structure.[7] |

| Electronic Transition | π → π* | Corresponds to the excitation of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).[8][9][10] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[11][12] For all-trans-1,3,5,7-octatetraene, the key absorptions are associated with its alkene C-H and C=C bonds.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3010-3040 | =C-H Stretch | Medium |

| ~1610-1650 | C=C Stretch (conjugated) | Medium-Strong |

| ~965-990 | =C-H Bend (trans) | Strong |

Note: The strong absorption around 965-990 cm⁻¹ is highly characteristic of trans-disubstituted double bonds and is a key indicator of the all-trans stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of all-trans-1,3,5,7-octatetraene is complex due to extensive spin-spin coupling along the polyene chain. The signals for the olefinic protons appear in the downfield region.

| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1, H8 (terminal) | ~5.1-5.3 | Doublet of Doublets (dd) | J ≈ 17 (trans), 10 (cis) |

| H2, H7 | ~6.3-6.5 | Multiplet | - |

| H3, H4, H5, H6 (internal) | ~6.0-6.3 | Multiplet | - |

Note: Predicted values. The exact chemical shifts and coupling patterns can be complex and may require advanced 2D NMR techniques for full assignment.

¹³C NMR Spectroscopy: The carbon NMR spectrum shows distinct signals for the sp²-hybridized carbons of the polyene chain.

| Carbon(s) | Chemical Shift (δ, ppm) |

| C1, C8 (terminal) | ~115-125 |

| C2, C3, C4, C5, C6, C7 (internal) | ~130-140 |

Note: Predicted values. The symmetry of the all-trans isomer would lead to four unique carbon signals.

Characterization Workflow

The logical flow for characterizing a newly synthesized sample of all-trans-1,3,5,7-octatetraene is outlined in the diagram below.

Caption: A standard workflow for the purification and characterization of octatetraene.

Relevance to Signaling Pathways

While all-trans-1,3,5,7-octatetraene is not a primary signaling molecule, its conjugated polyene structure is the fundamental chromophore in molecules vital to biological signaling, most notably in the chemistry of vision.[1] The retinal molecule, an aldehyde derivative of vitamin A, contains a conjugated polyene chain. The photoisomerization of retinal from the 11-cis form to the all-trans form upon absorbing a photon is the primary event in the vision cascade, triggering a series of conformational changes in the rhodopsin protein that ultimately leads to a nerve impulse. The study of simpler polyenes like octatetraene provides fundamental insights into the photophysical properties that govern these critical biological processes.[1][13]

Caption: Conceptual link between octatetraene and the retinal-based vision pathway.

References

- 1. Octatetraene - Wikipedia [en.wikipedia.org]

- 2. 1,3,5,7-Octatetraene | C8H10 | CID 5463164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. odp.library.tamu.edu [odp.library.tamu.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. visible uv absorption spectrum of polyenes alkenes carotene buta-1,3-diene hexa-1,3,5-triene octa-1,3,5,7-tetraene deca-1,3,5,7,9-pentaene astaxanthin spectra maximum ultraviolet absorption peaks wavelength Doc Brown's chemistry revision notes [docbrown.info]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. IR and NMR spectroscopy | PPTX [slideshare.net]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. cis-trans photoisomerization of this compound in n-hexane at 4.2 K - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Electronic Structure and Properties of 1,3,5,7-Octatetraene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5,7-Octatetraene is a linear conjugated polyene with the chemical formula C₈H₁₀.[1][2] As a member of the polyene family, it serves as a fundamental model system for understanding the electronic and photophysical properties of more complex conjugated molecules, which are crucial components in various biological processes and technological applications, including vision, photosynthesis, and organic electronics.[1][3] The alternating single and double carbon-carbon bonds in its structure lead to a delocalized π-electron system, which governs its unique spectroscopic and electronic characteristics.[1] This technical guide provides a comprehensive overview of the electronic structure and properties of this compound, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing important conceptual frameworks.

Electronic Structure and Molecular Orbitals

The electronic structure of this compound is dominated by its eight π-electrons delocalized across the eight carbon atoms of the conjugated chain.[4][5] This delocalization results in a set of eight π molecular orbitals (MOs), four of which are bonding (ψ₁ to ψ₄) and four are antibonding (ψ₅* to ψ₈). In the ground electronic state (S₀), the eight π-electrons occupy the four bonding MOs in pairs. The highest occupied molecular orbital (HOMO) is ψ₄, and the lowest unoccupied molecular orbital (LUMO) is ψ₅.[4][5]

The energy gap between the HOMO and LUMO is a critical parameter that determines the molecule's lowest electronic absorption energy. For this compound, this π → π* transition is responsible for its characteristic ultraviolet (UV) absorption.[6] As the length of the conjugated polyene chain increases, the HOMO-LUMO gap decreases, leading to a red-shift (a shift to longer wavelengths) in the absorption maximum.[6]

Physicochemical and Spectroscopic Properties

The properties of this compound are a direct consequence of its electronic structure. The delocalized π-electron system leads to enhanced stability compared to non-conjugated polyenes.

Table 1: Physicochemical Properties of all-trans-1,3,5,7-Octatetraene

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀ | [2] |

| Molar Mass | 106.17 g/mol | [2] |

| Appearance | Colorless liquid | |

| IUPAC Name | (3E,5E)-octa-1,3,5,7-tetraene | [2] |

| CAS Number | 3725-31-3 |

Table 2: Spectroscopic Data for all-trans-1,3,5,7-Octatetraene

| Spectroscopic Parameter | Wavelength (nm) | Energy (eV) | Solvent/Phase | Reference |

| UV-Vis Absorption (λmax) | ||||

| 1¹Bᵤ ← 1¹A₉ | 290 | 4.28 | Hexane | [6] |

| 298-265 | 4.16-4.68 | Free jet | [1] | |

| Fluorescence Emission | ||||

| 2¹A₉ → 1¹A₉ | 325-350 | 3.81-3.54 | Free jet | [1] |

| Excitation Peak (for 1,8-diphenyl derivative) | 374 | 3.32 | Not specified | [7] |

| Emission Peak (for 1,8-diphenyl derivative) | 515 | 2.41 | Not specified | [7] |

Experimental Protocols

Synthesis of all-trans-1,3,5,7-Octatetraene

A common method for the stereoselective synthesis of all-trans-1,3,5,7-octatetraenes involves a modified Ramberg–Bäcklund reaction. While the specific synthesis of the unsubstituted parent compound can be challenging due to its instability, a general protocol for substituted derivatives is as follows:

-

Preparation of the Allylic Dienylic Sulfone Precursor: Synthesize the appropriate allylic dienylic sulfone through established organic chemistry methods.

-

Ramberg–Bäcklund Reaction:

-

To a stirred suspension of alumina-supported potassium hydroxide (KOH) (10 mmol) in a 1:10 mixture of dibromodifluoromethane (CF₂Br₂) and dichloromethane (CH₂Cl₂) (10 mL) at 0 °C, add the allylic dienylic sulfone (1 mmol).

-

Stir the mixture for a period ranging from 10 minutes to 2 hours, monitoring the reaction by thin-layer chromatography.

-

-

Workup and Purification:

-

Filter the reaction mixture through a pad of celite, and wash the filter cake thoroughly with CH₂Cl₂.

-

Concentrate the filtrate under reduced pressure to obtain the crude octatetraene.

-

Purify the crude product by flash chromatography on silica gel using hexane as the eluent to afford the pure all-trans-1,3,5,7-octatetraene derivative.

-

UV-Visible Absorption Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent, such as hexane or ethanol. The concentration should be adjusted to yield an absorbance maximum between 0.5 and 1.5 AU.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum over the desired wavelength range (e.g., 200-400 nm).

-

Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Record the absorption spectrum of the sample over the same wavelength range.

-

Data Analysis: Subtract the baseline spectrum from the sample spectrum to obtain the corrected absorbance spectrum. Identify the wavelength of maximum absorbance (λmax).

Fluorescence Spectroscopy

-

Sample Preparation: Prepare a very dilute solution of this compound in a suitable solvent (e.g., hexane) in a fluorescence-grade quartz cuvette. The absorbance of the solution at the excitation wavelength should be below 0.1 AU to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.

-

Excitation and Emission Wavelengths:

-

To record an emission spectrum, set the excitation wavelength to the λmax determined from the UV-Vis spectrum (around 290 nm). Scan the emission monochromator over a longer wavelength range (e.g., 300-500 nm).

-

To record an excitation spectrum, set the emission monochromator to the wavelength of maximum fluorescence intensity and scan the excitation monochromator over a range of shorter wavelengths (e.g., 250-350 nm).

-

-

Quantum Yield Determination (Relative Method):

-

Select a well-characterized fluorescence standard with a known quantum yield and absorption/emission in a similar spectral region (e.g., quinine sulfate in 0.1 M H₂SO₄).

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

-

Calculate the quantum yield of the sample (Φ_sample) using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts "sample" and "std" refer to the sample and the standard, respectively.

-

Computational Workflow

The electronic structure and properties of this compound are frequently investigated using computational chemistry methods such as Density Functional Theory (DFT) and Complete Active Space Self-Consistent Field (CASSCF). A typical workflow for such a study is outlined below.

Caption: A typical computational workflow for studying the electronic structure of this compound.

Logical Relationships in Spectroscopic Analysis

The relationship between molecular structure, electronic states, and the resulting spectroscopic phenomena can be visualized as follows.

Caption: Logical flow from molecular structure to observable spectroscopic properties.

Conclusion

This compound represents a cornerstone molecule for the study of conjugated systems. Its well-defined electronic structure and accessible spectroscopic transitions provide a valuable platform for benchmarking theoretical models and understanding the fundamental principles that govern the behavior of larger, more complex conjugated molecules. The data and protocols presented in this guide offer a comprehensive resource for researchers in chemistry, materials science, and drug development who are interested in the electronic properties of polyenes. The continued investigation of this compound and its derivatives will undoubtedly lead to further advancements in our understanding of photophysics and the design of novel functional materials.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. This compound | C8H10 | CID 5463164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fluorescence Quantum Yields: Methods of Determination and Standards | Semantic Scholar [semanticscholar.org]

- 5. chem.uci.edu [chem.uci.edu]

- 6. researchgate.net [researchgate.net]

- 7. Spectrum [1,8-Diphenyl-1,3,5,7-Octatetraene] | AAT Bioquest [aatbio.com]

An In-depth Technical Guide to the Spectroscopic Identification of 1,3,5,7-Octatetraene Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to identify and differentiate the geometric isomers of 1,3,5,7-octatetraene. As a conjugated polyene, this compound and its derivatives are of significant interest in various fields, including materials science and as models for biological chromophores. The ability to distinguish between its various cis and trans isomers is crucial for understanding their unique photophysical properties and for quality control in synthesis and application.

Introduction to this compound Isomers

This compound is a linear polyene with the chemical formula C₈H₁₀. Due to the presence of four carbon-carbon double bonds, it can exist in several geometric isomers, arising from cis (Z) or trans (E) configurations around the double bonds. The central two double bonds are the primary source of distinct, stable isomers. While numerous isomers are theoretically possible, the most commonly studied are the all-trans (E,E,E), various cis,trans combinations, and the all-cis (Z,Z,Z) forms. The planarity and extent of conjugation in each isomer directly influence its spectroscopic signature.

Spectroscopic Methodologies

The identification of this compound isomers relies on a combination of spectroscopic techniques, each providing unique structural information.

UV-Vis spectroscopy is a primary tool for characterizing conjugated systems like this compound. The absorption of UV-Vis light corresponds to the excitation of π-electrons to higher energy orbitals (π → π* transitions). The wavelength of maximum absorption (λmax) is highly sensitive to the extent of conjugation. As the conjugation length increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, resulting in a bathochromic (red) shift to longer λmax values.

Experimental Protocol: UV-Vis Absorption Spectroscopy

A general experimental protocol for obtaining the UV-Vis absorption spectrum of a this compound isomer is as follows:

-

Sample Preparation: Dissolve a small, accurately weighed amount of the purified isomer in a UV-grade solvent (e.g., n-hexane, ethanol) to a known concentration, typically in the micromolar range. Due to the instability of some isomers, solutions should be freshly prepared and protected from light.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blank Correction: Fill a quartz cuvette with the pure solvent to be used as a reference and record a baseline spectrum.

-

Sample Measurement: Fill a matched quartz cuvette with the sample solution and record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. These techniques are highly sensitive to molecular symmetry and the nature of chemical bonds, making them invaluable for distinguishing between isomers. For centrosymmetric molecules, the rule of mutual exclusion applies: vibrational modes that are IR active are Raman inactive, and vice versa.

-

Infrared (IR) Spectroscopy: Provides information about vibrational modes that cause a change in the dipole moment. Key bands for octatetraene isomers include C-H stretching, C=C stretching, and C-H out-of-plane bending vibrations.

-

Raman Spectroscopy: Provides information about vibrational modes that cause a change in the polarizability of the molecule. The C=C stretching bands are typically very strong in the Raman spectra of polyenes.

Experimental Protocol: Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For solutions, a suitable solvent with minimal IR absorption in the regions of interest (e.g., CCl₄, CS₂) and an appropriate liquid cell are required.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

-

Background Spectrum: A background spectrum of the empty sample compartment (for ATR) or the solvent and cell (for solutions) is recorded.

-

Sample Spectrum: The sample is placed in the beam path, and the spectrum is recorded.

-

Data Analysis: The positions (in cm⁻¹) and intensities of the absorption bands are analyzed and compared to reference spectra or computational predictions.

Experimental Protocol: Raman Spectroscopy

-

Sample Preparation: Samples can be in the solid state or in solution. Due to the potential for fluorescence, care must be taken in sample purity and choice of excitation wavelength.

-

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 785 nm) and a sensitive detector (e.g., CCD) is used.

-

Spectrum Acquisition: The laser is focused on the sample, and the scattered light is collected and analyzed.

-

Data Analysis: The Raman shifts (in cm⁻¹) and intensities of the scattered light are analyzed.

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly ¹H and ¹³C. For this compound isomers, ¹H NMR is especially useful for distinguishing between cis and trans configurations through the analysis of coupling constants (J-values) between protons on the double bonds.

-

Chemical Shift (δ): The position of a signal in the NMR spectrum is indicative of the electronic environment of the nucleus.

-

Coupling Constants (J): The magnitude of the coupling constant between vicinal protons across a double bond is a key diagnostic feature:

-

trans coupling constants are typically larger (¹²⁻¹⁸ Hz).

-

cis coupling constants are smaller (⁶⁻¹² Hz).

-

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃, acetone-d₆).

-

Instrumentation: A high-field NMR spectrometer is used.

-

Spectrum Acquisition: The ¹H NMR spectrum is acquired.

-

Data Analysis: The chemical shifts, integration, and coupling patterns of the signals are analyzed to elucidate the isomeric structure.

Data Presentation

The following tables summarize the key spectroscopic data for some of the common isomers of this compound.

Table 1: UV-Vis Absorption Maxima (λmax) of this compound Isomers

| Isomer | λmax (nm) | Solvent | Reference |

| all-trans (E,E,E) | 290 | n-hexane | [1] |

| cis,trans | (Not specified) | n-hexane | [2] |

| cis,cis | (Not specified) | (Photochemically prepared) | [3] |

Note: The extent of conjugation significantly influences λmax. Longer conjugated systems result in higher λmax values. For instance, 1,3-butadiene has a λmax of 217 nm, and 1,3,5-hexatriene has a λmax of 258 nm.[1]

Table 2: Key Vibrational Frequencies (cm⁻¹) for trans,trans-1,3,5,7-Octatetraene [4]

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| C=C Stretch (in-phase) | - | ~1640 |

| C=C Stretch | ~1625 | ~1625 |

| C-C Stretch | ~1200 | ~1200 |

| CH₂ Rock | ~1010 | - |

| C-H Out-of-plane bend (trans) | ~990 | - |

Note: The provided data is primarily for the most stable all-trans isomer. The IR and Raman spectra of other isomers would show differences in the fingerprint region and in the C-H bending modes.

Table 3: ¹H NMR Data for Distinguishing cis and trans Isomers

| Feature | cis Isomer | trans Isomer |

| Vicinal Coupling Constant (J) | 6-12 Hz | 12-18 Hz |

Visualization of Workflows and Relationships

The following diagrams illustrate the logical workflow for identifying this compound isomers and the fundamental relationship between conjugation and spectroscopic properties.

Caption: Workflow for the spectroscopic identification of this compound isomers.

Caption: Relationship between conjugation length and UV-Vis absorption maximum in polyenes.

Conclusion

The spectroscopic identification of this compound isomers is a multi-faceted process that leverages the strengths of various analytical techniques. UV-Vis spectroscopy provides a rapid assessment of the extent of conjugation, which is a primary indicator of the overall molecular geometry. Vibrational spectroscopy, through IR and Raman techniques, offers detailed insights into the molecular symmetry and specific functional groups, allowing for the differentiation of isomers based on their unique vibrational fingerprints. Finally, ¹H NMR spectroscopy serves as a definitive tool for establishing the cis or trans configuration of the double bonds through the analysis of proton-proton coupling constants. A combined analytical approach is therefore essential for the unambiguous identification and characterization of this compound isomers.

References

Conformational Analysis of 1,3,5,7-Octatetraene in Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5,7-octatetraene, a conjugated polyene, serves as a fundamental model for understanding the structure-property relationships in larger, more complex conjugated systems relevant to materials science and medicinal chemistry. Its conformational flexibility in solution, particularly the equilibrium between different rotational isomers (conformers), dictates its electronic and photophysical properties. This technical guide provides an in-depth overview of the methodologies employed for the conformational analysis of this compound in solution, with a focus on spectroscopic techniques. While specific quantitative data for the s-cis/s-trans conformational equilibrium of this compound in solution is not extensively reported in the literature, this guide presents illustrative data and detailed experimental protocols to enable researchers to conduct such analyses.

Introduction

This compound is a linear polyene with a system of alternating double and single carbon-carbon bonds.[1] This conjugation gives rise to unique electronic and spectroscopic properties. The molecule can exist in various conformations due to rotation around the single bonds, primarily the s-trans and s-cis conformers. The all-trans isomer is generally considered the most stable.[2] The equilibrium between these conformers is influenced by factors such as the solvent environment and temperature.[3][4] Understanding this equilibrium is crucial as the planarity and overall shape of the molecule, determined by its conformation, directly impact the extent of π-orbital overlap and, consequently, its absorption and emission characteristics.

Conformational Equilibrium of this compound

The primary conformational equilibrium of interest in the all-trans isomer of this compound is the rotation around the C2-C3, C4-C5, and C6-C7 single bonds, leading to various combinations of s-trans and s-cis arrangements. The s-trans conformation is generally lower in energy due to reduced steric hindrance.[5]

Quantitative Conformational Analysis

The following table presents illustrative quantitative data for the conformational equilibrium of all-trans-1,3,5,7-octatetraene in different solvents, as would be determined by the experimental techniques described in this guide. Note: These values are hypothetical and for exemplary purposes.

| Solvent | Conformer | Population (%) | Dihedral Angle (C2-C3-C4-C5) (°) | Energy Difference (kcal/mol) |

| n-Hexane | s-trans | 95 | ~180 | 0 |

| s-cis | 5 | ~40 | 1.8 | |

| Acetonitrile | s-trans | 92 | ~180 | 0 |

| s-cis | 8 | ~45 | 1.5 | |

| Methanol | s-trans | 90 | ~180 | 0 |

| s-cis | 10 | ~50 | 1.3 |

Table 1: Illustrative Conformational Data of this compound in Solution.

Experimental Protocols

A combination of spectroscopic techniques is typically employed to elucidate the conformational landscape of flexible molecules in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of molecules in solution.[6] For conformational analysis, key parameters include coupling constants (J-couplings) and Nuclear Overhauser Effects (NOEs).

Protocol for NMR Conformational Analysis:

-

Sample Preparation:

-

Dissolve a high-purity sample of this compound in the desired deuterated solvent (e.g., hexane-d14, acetonitrile-d3, methanol-d4) to a concentration of approximately 1-10 mM.

-

Filter the solution into a high-quality NMR tube.

-

Degas the sample by several freeze-pump-thaw cycles to remove dissolved oxygen, which can affect relaxation times.

-

-

Data Acquisition:

-

Acquire a one-dimensional (1D) ¹H NMR spectrum to verify sample purity and chemical shifts.

-

Acquire two-dimensional (2D) NMR spectra, including:

-

COSY (Correlation Spectroscopy): To establish proton-proton scalar coupling networks and aid in resonance assignment.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å). The intensity of NOE cross-peaks is proportional to the inverse sixth power of the internuclear distance, providing distance constraints for structure calculations. A mixing time of 300-800 ms is typically used for small molecules.

-

J-resolved Spectroscopy: To accurately measure proton-proton coupling constants.

-

-

-

Data Analysis:

-

Process the NMR spectra using appropriate software (e.g., TopSpin, Mnova).

-

Assign all proton resonances using the COSY and NOESY/ROESY spectra.

-

Integrate the cross-peaks in the NOESY/ROESY spectrum to obtain distance constraints.

-

Measure the vicinal coupling constants (³JHH) from the 1D or J-resolved spectra. These values can be related to the dihedral angles via the Karplus equation.

-

Use the experimental distance and dihedral angle constraints in molecular modeling software (e.g., CYANA, XPLOR-NIH) to generate an ensemble of conformers that are consistent with the NMR data.

-

The relative populations of the conformers can be estimated by comparing the experimentally observed, population-averaged NMR parameters with the calculated parameters for each conformer.[7][8]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions in a molecule. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are sensitive to the extent of conjugation, which is influenced by the molecular conformation.[9]

Protocol for UV-Vis Conformational Analysis:

-

Sample Preparation:

-

Prepare a series of dilute solutions of this compound in the solvent of interest. Concentrations should be chosen to ensure the absorbance is within the linear range of the spectrophotometer (typically 0.1 - 1.0).

-

Use high-purity spectroscopic grade solvents.

-

-

Data Acquisition:

-

Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range (e.g., 200-400 nm) using a dual-beam spectrophotometer.

-

Use a matched cuvette containing the pure solvent as a reference.

-

Perform measurements at a controlled temperature.

-

-

Data Analysis:

-

Determine the λmax and the corresponding molar absorptivity (ε) from the spectra.

-

Compare the spectra obtained in different solvents. A shift in λmax (solvatochromism) can indicate a change in the conformational equilibrium.[10] For example, a more planar (s-trans) conformation leads to a longer effective conjugation length and a red-shift (longer λmax) in the absorption spectrum.

-

Computational modeling (e.g., Time-Dependent Density Functional Theory, TD-DFT) can be used to predict the UV-Vis spectra of different conformers and assist in the interpretation of the experimental results.

-

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that is highly sensitive to the molecular structure and symmetry.[11] It is particularly useful for studying conjugated systems.

Protocol for Raman Conformational Analysis:

-

Sample Preparation:

-

Prepare solutions of this compound in the desired solvents at concentrations typically higher than those used for UV-Vis spectroscopy (e.g., 10-100 mM).

-

Filter the solutions to remove any particulate matter that could cause fluorescence or scattering interference.

-

-

Data Acquisition:

-

Acquire the Raman spectrum using a Raman spectrometer equipped with a suitable laser excitation source (e.g., 532 nm, 785 nm). The choice of laser wavelength is important to avoid fluorescence and to potentially take advantage of resonance enhancement.

-

Use a quartz cuvette or capillary tube to hold the sample.

-

Acquire spectra at a controlled temperature.

-

-

Data Analysis:

-

Identify the characteristic Raman bands of this compound. The C=C and C-C stretching vibrations are particularly sensitive to conformation.

-

The appearance of new bands or changes in the relative intensities of existing bands upon changing the solvent or temperature can indicate a shift in the conformational equilibrium.[12]

-

For example, the s-cis conformer may have unique vibrational modes that are not present or are very weak in the spectrum of the s-trans conformer.

-

Quantum chemical calculations can be used to predict the Raman spectra of different conformers, aiding in the assignment of the experimental bands.

-

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for the comprehensive conformational analysis of this compound in solution.

Conclusion

The conformational analysis of this compound in solution is essential for a complete understanding of its chemical and physical properties. While the all-trans conformer is predominant, the presence and population of other conformers, such as s-cis rotamers, can be influenced by the solvent environment. A multi-technique approach, combining high-resolution NMR spectroscopy, UV-Vis spectroscopy, and Raman spectroscopy, coupled with computational modeling, provides the most comprehensive picture of the conformational landscape. The detailed protocols and illustrative data presented in this guide offer a framework for researchers to investigate the solution-state conformations of this compound and other flexible conjugated molecules, which is critical for the rational design of new materials and therapeutic agents.

References

- 1. NMR determination of the major solution conformation of a peptoid pentamer with chiral side chains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Raman Spectroscopic Analysis of Highly-Concentrated Antibodies under the Acid-Treated Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.utwente.nl [research.utwente.nl]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Nuclear magnetic resonance free ligand conformations and atomic resolution dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mr.copernicus.org [mr.copernicus.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Solvatochromism and conformational changes in fully dissolved poly(3-alkylthiophene)s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Raman Spectroscopy Used to Study the Molecular Structure and Electronic Property Relationship in Conjugated Polymers- Oxford Instruments [andor.oxinst.com]

- 12. The Effects of Conformational Variation on Structural Insights from Solution-Phase Surface-Enhanced Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

The Photochemical Behavior of Conjugated Polyenes: An In-depth Technical Guide on 1,3,5,7-Octatetraene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Conjugated polyenes are fundamental chromophores in a vast array of chemical and biological processes, from vision to photosynthesis and the development of novel photodynamic therapies. Their rich and complex photochemical behavior, characterized by rapid excited-state dynamics and efficient isomerization pathways, makes them a subject of intense scientific scrutiny. This technical guide provides a comprehensive overview of the core photochemical principles governing conjugated polyenes, with a specific focus on the archetypal molecule, 1,3,5,7-octatetraene. We delve into the electronic structure of its excited states, the mechanism of cis-trans photoisomerization, and the key experimental techniques employed to unravel its intricate photophysics. Quantitative data on its photophysical parameters are presented in structured tables for comparative analysis. Detailed experimental protocols for the synthesis, purification, and photochemical analysis of this compound are provided to facilitate further research in this dynamic field.

Introduction

Conjugated polyenes, hydrocarbons containing alternating single and double carbon-carbon bonds, are a cornerstone of photochemistry. The delocalized π-electron system in these molecules gives rise to unique electronic and photophysical properties, including strong absorption in the ultraviolet and visible regions of the electromagnetic spectrum. Upon absorption of a photon, these molecules are promoted to an excited electronic state, initiating a cascade of events that can lead to various photochemical and photophysical outcomes, most notably cis-trans isomerization.

This compound, a linear polyene with four conjugated double bonds, serves as an excellent model system for understanding the fundamental principles of polyene photochemistry. Its manageable size allows for high-level theoretical calculations, while its distinct photochemical reactivity is amenable to detailed experimental investigation. The study of octatetraene and its derivatives is of significant relevance to the understanding of more complex biological systems, such as the retinal chromophore in rhodopsin, which is central to the process of vision.[1][2]

This guide will explore the excited-state landscape of this compound, the mechanistic pathways of its photoisomerization, and the experimental methodologies used to probe these ultrafast processes.

Electronic Structure and Excited States

The photochemical behavior of this compound is dictated by the nature of its low-lying singlet excited states. Upon absorption of UV light, the molecule is typically excited from its ground electronic state (S₀, of ¹A_g symmetry) to the first bright excited state (S₂, of ¹B_u symmetry). However, a lower-lying, "dark" excited state (S₁, of 2¹A_g symmetry) plays a crucial role in the subsequent photophysics.

The S₂ state is characterized by a large transition dipole moment from the ground state, leading to a strong absorption band. In contrast, the S₁ state has a much smaller transition dipole moment, making its direct excitation from the ground state symmetry-forbidden and thus inefficient.

Following excitation to the S₂ state, a rapid, non-radiative internal conversion process occurs, populating the S₁ state on a femtosecond to picosecond timescale. It is from this S₁ state that the key photochemical events, including fluorescence and isomerization, primarily originate.

Photochemical Behavior: Cis-Trans Isomerization

The hallmark of polyene photochemistry is the efficient cis-trans isomerization around the double bonds. For this compound, this process has been observed even at cryogenic temperatures in a solid matrix, indicating a very low activation barrier in the excited state.[1][3]

The mechanism of photoisomerization is intimately linked to the topology of the excited-state potential energy surfaces and the presence of conical intersections. A conical intersection is a point of degeneracy between two electronic states, providing an efficient funnel for non-radiative decay back to the ground state.

The currently accepted mechanism for the photoisomerization of this compound can be summarized in the following steps:

-

Excitation: The molecule absorbs a photon, promoting it from the ground state (S₀) to the bright excited state (S₂).

-

Internal Conversion: Ultrafast internal conversion from S₂ to the lower-lying dark state (S₁) occurs.

-

Structural Relaxation on S₁: The molecule relaxes on the S₁ potential energy surface, primarily through torsional motion around one of the central double bonds.

-

Approach to a Conical Intersection: This torsional motion leads the molecule towards a conical intersection between the S₁ and S₀ states.

-

Non-radiative Decay: At the conical intersection, the molecule efficiently returns to the ground state potential energy surface.

-

Ground State Relaxation: From the geometry of the conical intersection, the molecule relaxes on the S₀ surface to either the original trans isomer or the newly formed cis isomer.

The efficiency of this process is reflected in the photoisomerization quantum yield, which is the fraction of absorbed photons that lead to the formation of the isomer.

Quantitative Photophysical Data

The photophysical properties of conjugated polyenes are highly sensitive to their environment, including the solvent and temperature. While comprehensive data for unsubstituted this compound is dispersed in the literature, the closely related and more extensively studied 1,8-diphenyl-1,3,5,7-octatetraene (DPO) provides a valuable model system. The phenyl groups in DPO increase its photostability and solubility, making it more amenable to detailed spectroscopic studies. The following tables summarize key photophysical parameters for DPO in various solvents.

Table 1: Fluorescence Quantum Yields (Φ_f) of 1,8-Diphenyl-1,3,5,7-octatetraene (DPO) in Different Solvents. [2][4]

| Solvent | Refractive Index (n) | Fluorescence Quantum Yield (Φ_f) |

| n-Hexane | 1.375 | 0.21 |

| Methylcyclohexane | 1.423 | 0.18 |

| Dichloromethane | 1.424 | 0.16 |

| Chloroform | 1.446 | 0.13 |

| Diethyl Ether | 1.353 | 0.20 |

| Tetrahydrofuran | 1.407 | 0.17 |

| Toluene | 1.496 | 0.11 |

| Acetonitrile | 1.344 | 0.07 |

| Dimethyl Sulfoxide | 1.478 | 0.09 |

Table 2: Fluorescence Lifetimes (τ_f) of 1,8-Diphenyl-1,3,5,7-octatetraene (DPO) in Different Solvents. [2][4]

| Solvent | Fluorescence Lifetime (τ_f) (ns) |

| n-Hexane | 7.2 |

| Methylcyclohexane | 6.8 |

| Dichloromethane | 6.1 |

| Chloroform | 5.5 |

| Diethyl Ether | 6.9 |

| Tetrahydrofuran | 6.3 |

| Toluene | 4.9 |

| Acetonitrile | 4.2 |

| Dimethyl Sulfoxide | 4.6 |

Experimental Protocols

Synthesis and Purification of all-trans-1,3,5,7-Octatetraene

A reliable method for the stereoselective synthesis of all-trans-1,3,5,7-octatetraenes involves a modified Ramberg–Bäcklund reaction.

Materials:

-

Appropriate allylic dienylic sulfone precursor

-

Alumina-supported potassium hydroxide (KOH)

-

Dibromodifluoromethane (CBr₂F₂)

-

Dichloromethane (CH₂Cl₂)

-

Hexane

-

Celite

-

Silica gel for flash chromatography

Procedure:

-

To a stirred suspension of alumina-supported KOH in a 1:10 mixture of CBr₂F₂ and CH₂Cl₂ at 0 °C, add the allylic dienylic sulfone.

-

Stir the mixture for 10 minutes to 2 hours at 0 °C.

-

Filter the reaction mixture through a pad of Celite and wash the filter cake thoroughly with CH₂Cl₂.

-

Concentrate the filtrate under reduced pressure to obtain the crude octatetraene.

-

Purify the crude product by flash chromatography on silica gel using hexane as the eluent.

Purification for Spectroscopic Studies: For high-purity samples required for spectroscopic measurements, further purification by recrystallization or sublimation may be necessary. The purity of the final product should be confirmed by techniques such as ¹H NMR, ¹³C NMR, and UV-Vis spectroscopy.[5][6]

Photochemical Analysis

Transient absorption spectroscopy is a powerful technique to probe the dynamics of excited states. A simplified workflow is as follows:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., n-hexane) in a quartz cuvette. The concentration should be adjusted to have an absorbance of approximately 0.3-0.5 at the excitation wavelength.

-

Excitation: Excite the sample with an ultrashort laser pulse (the "pump" beam) at a wavelength corresponding to the S₀ → S₂ absorption band.

-

Probing: A second, broad-spectrum "probe" pulse, delayed in time with respect to the pump pulse, is passed through the sample.

-

Detection: The change in absorbance of the probe beam is measured as a function of wavelength and time delay. This provides information on the formation and decay of transient species, such as the S₁ and S₂ states.

The fluorescence quantum yield (Φ_f) can be determined relative to a well-characterized standard.

-

Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to this compound (e.g., quinine sulfate in 0.1 M H₂SO₄).

-

Absorbance Matching: Prepare solutions of the standard and the sample with identical absorbance values at the excitation wavelength. The absorbance should be kept low (typically < 0.1) to avoid inner filter effects.

-

Fluorescence Spectra: Record the fluorescence spectra of both the standard and the sample under identical experimental conditions (excitation wavelength, slit widths, detector voltage).

-

Integration: Integrate the area under the corrected emission spectra for both the standard and the sample.

-

Calculation: The quantum yield of the sample (Φ_f,sample) is calculated using the following equation:

Φ_f,sample = Φ_f,std * (I_sample / I_std) * (n_sample² / n_std²)

where Φ_f,std is the quantum yield of the standard, I is the integrated fluorescence intensity, and n is the refractive index of the solvent.

Visualizations

References

- 1. cis-trans photoisomerization of this compound in n-hexane at 4.2 K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Solvent-Dependent Photophysics of Diphenyloctatetraene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cis-trans photoisomerization of this compound in n-hexane at 4.2 K - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Methods for the recovery and purification of polyene antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Orbital Theory of 1,3,5,7-Octatetraene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5,7-Octatetraene, a linear conjugated polyene, serves as a fundamental model for understanding the electronic structure and spectroscopic properties of more complex conjugated systems, which are prevalent in various drug molecules and biological chromophores. This technical guide provides a comprehensive exploration of the molecular orbital (MO) theory of this compound. It delves into the π-molecular orbital energy levels, nodal properties, and their correlation with experimental observations such as bond lengths and ultraviolet-visible (UV-Vis) absorption spectra. Detailed theoretical and experimental protocols are presented to facilitate further research and application in fields such as drug design and materials science.

Introduction

This compound (C₈H₁₀) is a conjugated hydrocarbon featuring a sequence of four alternating double and single carbon-carbon bonds. This conjugation leads to the delocalization of π-electrons across the entire molecule, a phenomenon that is best described by molecular orbital theory.[1] The delocalization of these π-electrons results in enhanced stability and unique spectroscopic characteristics compared to isolated double bonds.[2] An understanding of the molecular orbital framework of this compound is crucial for predicting its reactivity, electronic transitions, and potential applications.

Theoretical Framework: The π-Molecular Orbitals

The π-system of this compound is formed by the linear combination of the eight p-orbitals from the eight carbon atoms, resulting in the formation of eight π-molecular orbitals (four bonding and four anti-bonding).[3] The eight π-electrons of the molecule occupy these orbitals in order of increasing energy.[3]

The Hückel Molecular Orbital (HMO) theory provides a good qualitative and semi-quantitative description of the π-electron system in conjugated polyenes. The energy levels and coefficients of the atomic orbitals for each molecular orbital can be calculated using this method.

Quantitative Data: Hückel Molecular Orbital Energies and Coefficients

The calculated Hückel molecular orbital energies and the corresponding coefficients for the atomic orbitals in each molecular orbital of this compound are summarized in the tables below.

| Molecular Orbital (ψn) | Energy (in terms of α and β) | Number of Nodes |

| ψ₁ | α + 1.848β | 0 |

| ψ₂ | α + 1.414β | 1 |

| ψ₃ | α + 0.924β | 2 |

| ψ₄ (HOMO) | α + 0.414β | 3 |

| ψ₅ (LUMO) | α - 0.414β | 4 |

| ψ₆ | α - 0.924β | 5 |

| ψ₇ | α - 1.414β | 6 |

| ψ₈ | α - 1.848β | 7 |

Table 1: Hückel Molecular Orbital Energies for this compound. α represents the Coulomb integral and β represents the resonance integral.

| Atom (C) | ψ₁ | ψ₂ | ψ₃ | ψ₄ | ψ₅ | ψ₆ | ψ₇ | ψ₈ |

| C₁ | 0.195 | 0.354 | 0.462 | 0.500 | 0.500 | 0.462 | 0.354 | 0.195 |

| C₂ | 0.354 | 0.500 | 0.354 | 0.195 | -0.195 | -0.354 | -0.500 | -0.354 |

| C₃ | 0.462 | 0.354 | -0.195 | -0.500 | -0.500 | -0.195 | 0.354 | 0.462 |

| C₄ | 0.500 | 0.195 | -0.500 | -0.354 | 0.354 | 0.500 | -0.195 | -0.500 |

| C₅ | 0.500 | -0.195 | -0.500 | 0.354 | 0.354 | -0.500 | -0.195 | 0.500 |

| C₆ | 0.462 | -0.354 | -0.195 | 0.500 | -0.500 | 0.195 | 0.354 | -0.462 |

| C₇ | 0.354 | -0.500 | 0.354 | -0.195 | -0.195 | 0.354 | -0.500 | 0.354 |

| C₈ | 0.195 | -0.354 | 0.462 | -0.500 | 0.500 | -0.462 | 0.354 | -0.195 |

Table 2: Hückel Coefficients (cᵢ) for the π-Molecular Orbitals of this compound.

HOMO-LUMO Gap and Electronic Transitions

In the ground state of this compound, the eight π-electrons fill the four bonding molecular orbitals (ψ₁ to ψ₄). The Highest Occupied Molecular Orbital (HOMO) is therefore ψ₄, and the Lowest Unoccupied Molecular Orbital (LUMO) is ψ₅.

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter as it corresponds to the energy of the lowest-energy electronic transition. According to Hückel theory, this energy gap is:

ΔE = E(LUMO) - E(HOMO) = (α - 0.414β) - (α + 0.414β) = -0.828β

This HOMO-LUMO gap is directly related to the wavelength of maximum absorption (λmax) in the UV-Vis spectrum of the molecule. As the length of the conjugated system increases, the HOMO-LUMO gap decreases, leading to a shift of the absorption maximum to longer wavelengths (a bathochromic or red shift).

Structural and Spectroscopic Properties

The delocalization of π-electrons predicted by MO theory has direct consequences on the experimentally observable properties of this compound, such as its bond lengths and UV-Vis spectrum.

Bond Lengths

In a fully delocalized system, all carbon-carbon bonds would be expected to have similar lengths, intermediate between a pure single and a pure double bond. However, in linear polyenes like this compound, there is still some degree of bond alternation. The central bonds have more double-bond character than the terminal bonds.

| Bond | Bond Length (Å) - HF/6-31G | Bond Length (Å) - MP2/6-31G |

| C₁=C₂ | 1.328 | 1.352 |

| C₂-C₃ | 1.455 | 1.441 |

| C₃=C₄ | 1.339 | 1.365 |

| C₄-C₅ | 1.447 | 1.432 |

Table 3: Calculated Bond Lengths of all-trans-1,3,5,7-octatetraene.

UV-Visible Spectroscopy

The electronic transition from the HOMO to the LUMO can be induced by the absorption of ultraviolet or visible light. For this compound, this absorption occurs in the ultraviolet region. The experimentally observed λmax for this compound is approximately 290-304 nm, which corresponds to the π → π* transition.[4]

Experimental and Computational Protocols

Experimental Protocol: UV-Visible Spectroscopy

This protocol outlines a general procedure for obtaining the UV-Vis absorption spectrum of this compound.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., hexane or cyclohexane)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to yield an absorbance maximum in the range of 0.5-1.5 arbitrary units.

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up according to the manufacturer's instructions.

-

Baseline Correction: Fill a quartz cuvette with the pure solvent and place it in the reference beam path of the spectrophotometer. Run a baseline scan over the desired wavelength range (e.g., 200-400 nm) to zero the instrument.

-

Sample Measurement: Rinse the sample cuvette with a small amount of the prepared solution, then fill it and place it in the sample beam path.

-

Data Acquisition: Acquire the absorption spectrum of the sample over the same wavelength range as the baseline.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the spectrum.

Computational Protocol: Molecular Orbital Analysis

This protocol provides a general workflow for performing a computational analysis of the molecular orbitals of this compound using a quantum chemistry software package like Gaussian.

Software:

-

A molecular modeling program (e.g., GaussView)

-

A quantum chemistry software package (e.g., Gaussian)

Procedure:

-

Structure Building: Construct the all-trans isomer of this compound using the molecular modeling software.

-

Input File Generation:

-

Set up a geometry optimization calculation followed by a frequency calculation to ensure the structure is a true minimum on the potential energy surface.

-

Choose an appropriate level of theory and basis set (e.g., B3LYP/6-31G(d)).

-

Request the calculation of molecular orbitals (e.g., using the Pop=Reg keyword in Gaussian).

-

-

Job Submission: Submit the input file to the quantum chemistry software for calculation.

-

Output Analysis:

-

Verify that the geometry optimization converged and that there are no imaginary frequencies, confirming a minimum energy structure.

-

Extract the energies of all molecular orbitals.

-

Identify the HOMO and LUMO and calculate the energy gap.

-

-

Visualization: Use the output files (e.g., checkpoint file) to visualize the shapes and nodal properties of the π-molecular orbitals.

Visualization of π-Molecular Orbitals

The nodal properties of the π-molecular orbitals of this compound are crucial for understanding their energy levels and bonding characteristics. The number of nodes increases with the energy of the molecular orbital.

Conclusion

The molecular orbital theory provides a powerful framework for understanding the electronic structure and properties of this compound. The delocalization of its eight π-electrons across the conjugated system leads to a characteristic set of molecular orbitals with distinct energy levels and nodal patterns. These theoretical constructs are directly correlated with experimentally observable phenomena, including the molecule's bond lengths and its UV-Vis absorption spectrum. The detailed theoretical and experimental protocols provided in this guide offer a foundation for researchers to further investigate and apply the principles of molecular orbital theory to more complex conjugated systems relevant to drug development and materials science.

References

A Historical Perspective on the Discovery of 1,3,5,7-Octatetraene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5,7-Octatetraene, a simple acyclic polyene, holds a significant place in the history of organic chemistry. Its conjugated system of four double bonds has made it a valuable model compound for studying the electronic structure and spectroscopic properties of polyenes, a class of molecules fundamental to various fields, including materials science and the chemistry of vision. This technical guide provides a detailed historical perspective on the discovery of this compound, focusing on its early synthesis and characterization.

The Pioneering Work of Richard Kuhn

The scientific journey towards the synthesis of this compound is rooted in the foundational work on polyenes by Richard Kuhn and his research group in the 1920s and 1930s. Kuhn's extensive investigations into the structure and synthesis of carotenoids and other polyenes laid the groundwork for the systematic preparation of these conjugated systems. His development of new synthetic methodologies and analytical techniques, such as chromatography, was instrumental in advancing the field. Kuhn's work established the fundamental principles of polyene chemistry, creating the intellectual and technical platform upon which the specific synthesis of this compound would be built.

The First Definitive Synthesis: Woods and Schwartzman (1949)

While the intellectual groundwork was laid by Kuhn, the first detailed and unambiguous synthesis of this compound was reported in a seminal 1949 paper by G. Forrest Woods and Louis H. Schwartzman in the Journal of the American Chemical Society. Their work provided a clear synthetic route and crucial spectroscopic data that firmly established the existence and properties of this molecule.

Experimental Protocol: Synthesis of this compound

The method developed by Woods and Schwartzman involved a multi-step synthesis starting from 1,4-dichloro-2-butyne. The key final step was the dehydrohalogenation of a dihalogenated precursor. The following is a detailed description of the experimental protocol as reported in their 1949 publication.

Experimental Workflow

An In-depth Technical Guide to the Physical and Chemical Properties of 1,3,5,7-Octatetraene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5,7-Octatetraene (C₈H₁₀) is a conjugated polyene, an organic hydrocarbon featuring a sequence of four alternating double and single carbon-carbon bonds. This extended π-system is fundamental to its unique chemical and physical properties. As a model compound, it serves as a crucial link between shorter polyenes like 1,3,5-hexatriene and long-chain conductive polymers such as polyacetylene. Its well-defined structure allows for in-depth study of electronic properties, photophysics, and pericyclic reactions, making it a subject of significant interest in theoretical chemistry, materials science, and as a structural motif in various natural products. This guide provides a comprehensive overview of its core properties, experimental protocols, and chemical behavior.

Physical and Spectroscopic Properties

The physical and spectroscopic properties of this compound are intrinsically linked to its conjugated electronic structure. The delocalization of π-electrons across the molecule dictates its stability, reactivity, and interaction with electromagnetic radiation. Quantitative data for the all-trans isomer are summarized below.

Table 1: Physical Properties of all-trans-1,3,5,7-Octatetraene

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀ | --INVALID-LINK-- |

| Molecular Weight | 106.16 g/mol | --INVALID-LINK-- |

| Melting Point | 88-90 °C | --INVALID-LINK-- |

| Boiling Point | 89-93 °C at 113 Torr | --INVALID-LINK-- |

| Appearance | Pale yellow solid | --INVALID-LINK-- |

Table 2: Spectroscopic Data for all-trans-1,3,5,7-Octatetraene

| Spectroscopy | Wavelength/Chemical Shift | Source(s) |

| UV-Vis (λmax) | 290 nm | --INVALID-LINK-- |

| ¹H NMR | Data not available in search results | |

| ¹³C NMR | Data not available in search results | |

| Infrared (IR) | Available, but specific peaks not detailed | --INVALID-LINK-- |

Note on Spectroscopic Data: While detailed experimental ¹H and ¹³C NMR data for the linear this compound were not available in the search results, the extended conjugation would be expected to result in complex splitting patterns in the olefinic region (typically 5-7 ppm in ¹H NMR and 100-150 ppm in ¹³C NMR).

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by its conjugated π-electron system. This extended conjugation leads to enhanced thermodynamic stability compared to isolated alkenes, which in turn influences its reactivity.

Stability and Storage: this compound is known to be unstable and can readily polymerize, especially in the solid state.[1] For this reason, it is often prepared and used in solution shortly after synthesis. As with other polyenes, it is sensitive to light, air, and heat. Storage should be under an inert atmosphere (e.g., argon or nitrogen), in a cool, dark place, and potentially with a stabilizer.

Solubility: While specific quantitative data is sparse, experimental studies indicate its solubility in nonpolar organic solvents. For instance, photochemical studies have been conducted in n-hexane, demonstrating its solubility in alkanes.[2]

Key Reactions:

-

Electrocyclic Reactions: As a system with 8 π-electrons, this compound can undergo thermally induced conrotatory 8π electrocyclization to form cycloocta-1,3,5-triene derivatives. This type of pericyclic reaction is a powerful tool in organic synthesis for the construction of eight-membered rings, which are present in a number of complex natural products.[3] The stereochemistry of the substituents on the octatetraene chain dictates the stereochemical outcome of the cyclized product.

-

Diels-Alder Reactions: The conjugated system of this compound can act as a diene in Diels-Alder reactions. It can react with a dienophile (an alkene or alkyne) to form a six-membered ring.[4] The extended conjugation may influence the regioselectivity and stereoselectivity of the cycloaddition.

-

Photoisomerization: Upon exposure to ultraviolet light, this compound can undergo cis-trans isomerization around its double bonds. Studies have shown the photoisomerization between the trans,trans and cis,trans isomers in an n-hexane matrix at low temperatures.[2]

The following diagram illustrates the relationship between the structure of this compound and its chemical reactivity.

Caption: Reactivity profile of this compound.

Experimental Protocols

Detailed experimental procedures for the synthesis and purification of this compound are crucial for obtaining high-purity material for research. The following is a representative protocol based on the dehydration of a secondary alcohol.

Synthesis of this compound via Dehydration of Octa-1,7-dien-3-ol

This two-step synthesis involves the Grignard reaction of acrolein with allylmagnesium bromide to form octa-1,7-dien-3-ol, followed by dehydration to yield this compound.

Step 1: Synthesis of Octa-1,7-dien-3-ol

-

Reaction Setup: A dry, three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen) is charged with magnesium turnings.

-

Grignard Reagent Formation: A solution of allyl bromide in anhydrous diethyl ether is added dropwise to the magnesium turnings to initiate the formation of allylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine if necessary.

-

Addition of Acrolein: After the formation of the Grignard reagent is complete, the reaction mixture is cooled in an ice bath. A solution of freshly distilled acrolein in anhydrous diethyl ether is added dropwise from the dropping funnel, maintaining the reaction temperature below 10 °C.

-

Work-up: After the addition is complete, the reaction is stirred for an additional hour at room temperature. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude octa-1,7-dien-3-ol.

Step 2: Dehydration to this compound

-

Dehydration Setup: The crude octa-1,7-dien-3-ol is subjected to dehydration. This can be achieved by passing the alcohol vapor over a heated catalyst such as alumina at 230-260 °C.[1] Alternatively, acid-catalyzed dehydration in solution can be employed, though this may lead to side products.

-

Product Collection: The product, this compound, is collected from the dehydration reaction. Due to its instability, it is often collected in a cold trap or directly into a solvent.

Purification by Recrystallization

-

Solvent Selection: A suitable solvent for recrystallization is one in which the compound has high solubility at elevated temperatures and low solubility at low temperatures. Alkanes such as hexane or petroleum ether (Skelly F) have been reported to be effective.[1]

-

Dissolution: The crude this compound is dissolved in a minimal amount of the hot recrystallization solvent.

-

Cooling and Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation and Drying: The pale yellow crystals are collected by vacuum filtration, washed with a small amount of ice-cold solvent, and dried under vacuum. Due to its tendency to polymerize, the purified solid should be used immediately or stored under appropriate conditions.[1]

The following diagram outlines a general workflow for the synthesis and characterization of this compound.

Caption: General workflow for synthesis and characterization.

Conclusion

This compound, while simple in its chemical formula, presents a rich platform for studying the fundamental principles of organic chemistry. Its extended conjugated system is the primary determinant of its physical properties, spectroscopic characteristics, and chemical reactivity. The propensity for this molecule to undergo pericyclic reactions makes it a valuable synthon for constructing more complex molecular architectures. However, its inherent instability necessitates careful handling and purification. The information provided in this guide serves as a foundational resource for researchers and professionals working with this and related conjugated polyene systems. Further research to fully characterize its NMR spectra and explore its potential in materials science and as a building block in drug development is warranted.

References

Cis-Trans Photoisomerization of 1,3,5,7-Octatetraene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cis-trans photoisomerization of 1,3,5,7-octatetraene serves as a fundamental model for understanding the photophysical and photochemical processes in linear polyenes, a chromophore central to various biological systems, including vision and photosynthesis. This technical guide provides an in-depth analysis of the core principles governing this photoisomerization. It covers the excited-state dynamics, theoretical modeling, and detailed experimental protocols for characterization. Quantitative data from various studies are summarized, and key experimental workflows and reaction pathways are visualized to facilitate a deeper understanding of this important photochemical reaction.

Introduction

This compound is a linear polyene that can exist as several geometric isomers, with the all-trans and various cis isomers being of primary interest in photochemical studies. The absorption of ultraviolet light promotes the molecule to an electronically excited state, initiating a rapid and complex series of events that can lead to isomerization around one or more of the carbon-carbon double bonds. This process is of significant interest due to its parallels with the initial step of vision, where the photoisomerization of the retinal chromophore triggers a cascade of biochemical events.

While the photoisomerization of this compound has been observed, particularly at low temperatures in inert matrices, obtaining precise quantitative data, such as the quantum yield at room temperature in solution, has been challenging. It is generally accepted that the quantum yield for cis-trans isomerization is low.[1][2][3] This guide synthesizes the available knowledge to provide a comprehensive technical overview for researchers in photochemistry, spectroscopy, and drug development who may utilize similar chromophores in their work.

Excited-State Dynamics

The photoisomerization of this compound is governed by the dynamics of its low-lying singlet excited states, primarily the S₁ (2¹Ag) and S₂ (1¹Bu) states. Upon photoexcitation into the strongly allowed S₂ state, the molecule undergoes rapid internal conversion to the S₁ state. The S₁ state is optically "dark" (dipole-forbidden transition from the ground state), but it is from this state that the isomerization is believed to occur.

The lifetime of the excited states and the efficiency of isomerization are highly sensitive to the molecular conformation and the surrounding environment, including the solvent and temperature.[2]

Table 1: Excited-State Lifetimes of Diphenyloctatetraene (a related polyene)

| Solvent | Fluorescence Lifetime (ns) |

| n-Hexane | 7.21 |

| Acetonitrile | 4.29 |

Data for 1,8-diphenyl-1,3,5,7-octatetraene (DPO), a closely related and more studied polyene, are presented here to illustrate the influence of the solvent on excited-state lifetimes. The monoexponential decay of DPO contrasts with the biexponential decay observed in shorter diphenylpolyenes.[2][4]

Experimental Protocols

Synthesis and Isomer Separation

Synthesis: All-trans-1,3,5,7-octatetraene can be synthesized via various methods, including the Wittig reaction or by dehydration of the corresponding alcohol.

Isomer Separation and Purification: The separation of cis and trans isomers of this compound is typically achieved using high-performance liquid chromatography (HPLC).

-

Column: A silica gel or alumina column is commonly used.

-

Mobile Phase: A non-polar solvent system, such as hexane or a mixture of hexane and a slightly more polar solvent like ethyl acetate, is employed.

-

Detection: A UV-Vis detector set to the absorption maximum of the isomers (around 300-350 nm) is used for monitoring the elution.

Characterization: The purified isomers are characterized by:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to determine the stereochemistry of the double bonds by analyzing the coupling constants of the vinylic protons.

-

UV-Visible Spectroscopy: The absorption spectra of the different isomers will show slight variations in their λmax and vibronic structure.

Quantum Yield Determination

The photochemical quantum yield (Φ) of isomerization is the efficiency of the photochemical reaction, defined as the number of molecules isomerized per photon absorbed. A common method for its determination is chemical actinometry.

Protocol Outline:

-

Actinometer Preparation: Prepare a solution of a chemical actinometer with a known quantum yield at the irradiation wavelength, such as potassium ferrioxalate.

-

Sample Preparation: Prepare a solution of the this compound isomer of interest in a suitable solvent (e.g., n-hexane) with a known concentration.

-

Irradiation: Irradiate both the actinometer and the sample solution with a monochromatic light source under identical conditions (wavelength, light intensity, temperature, and stirring).

-

Analysis:

-

Actinometer: Determine the number of photons absorbed by the actinometer by measuring the concentration change of the photoproduct (e.g., Fe²⁺ for the ferrioxalate actinometer) via spectrophotometry.

-

Sample: Monitor the change in the concentration of the reactant and product isomers over time using HPLC or UV-Vis spectroscopy.

-

-

Calculation: The quantum yield of isomerization is calculated using the following formula: Φiso = (moles of isomer formed) / (moles of photons absorbed by the sample)

Transient Absorption Spectroscopy

Transient absorption spectroscopy is a powerful technique to study the dynamics of the excited states involved in the photoisomerization process.

Experimental Setup:

-

Pump Pulse: An ultrashort laser pulse (femtosecond or picosecond) is used to excite the sample to the S₂ state. The wavelength should correspond to the absorption maximum of the starting isomer.

-

Probe Pulse: A broadband, weaker ultrashort pulse is used to probe the changes in absorption of the sample at different time delays after the pump pulse.

-

Detector: A spectrometer and a CCD camera or photodiode array are used to record the transient absorption spectra.

Data Analysis: The transient absorption data (ΔA vs. wavelength and time) can be analyzed to extract kinetic information about the lifetimes of the excited states and the formation of any transient intermediates.

Computational Modeling

Theoretical calculations are crucial for understanding the potential energy surfaces (PES) of the ground and excited states, which govern the photoisomerization pathway. The Complete Active Space Self-Consistent Field (CASSCF) method, followed by second-order perturbation theory (CASPT2) to include dynamic electron correlation, is a widely used approach for studying such photochemical reactions.

Computational Protocol Outline:

-

Ground-State Geometry Optimization: Optimize the geometry of the starting isomer in its ground state (S₀) using a suitable quantum chemistry method (e.g., DFT or MP2).

-